molecular formula C6H12N2S B14371498 Methyl N-(propan-2-ylidene)ethanehydrazonothioate CAS No. 90057-68-4

Methyl N-(propan-2-ylidene)ethanehydrazonothioate

Cat. No.: B14371498
CAS No.: 90057-68-4
M. Wt: 144.24 g/mol
InChI Key: XSCZVWFJAPTWFQ-UHFFFAOYSA-N
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Description

Methyl N-(propan-2-ylidene)ethanehydrazonothioate is an organic compound with a unique structure that includes a hydrazone and thioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(propan-2-ylidene)ethanehydrazonothioate can be synthesized through the reaction of methyl hydrazinecarbothioate with acetone under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(propan-2-ylidene)ethanehydrazonothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(propan-2-ylidene)ethanehydrazonothioate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl N-(propan-2-ylidene)ethanehydrazonothioate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thioate group can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

90057-68-4

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

methyl N-(propan-2-ylideneamino)ethanimidothioate

InChI

InChI=1S/C6H12N2S/c1-5(2)7-8-6(3)9-4/h1-4H3

InChI Key

XSCZVWFJAPTWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(C)SC)C

Origin of Product

United States

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